molecular formula C5H6N2O B130511 2-Hydroxy-6-methylpyrazine CAS No. 20721-18-0

2-Hydroxy-6-methylpyrazine

Cat. No.: B130511
CAS No.: 20721-18-0
M. Wt: 110.11 g/mol
InChI Key: KXUOIHWSSNTEPE-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylpyrazine is an organic compound with the molecular formula C5H6N2O. It is a derivative of pyrazine, characterized by the presence of a hydroxyl group at the second position and a methyl group at the sixth position of the pyrazine ring. This compound is known for its distinct chemical properties and its utility as a synthetic intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-6-methylpyrazine can be synthesized through several methods. One common approach involves the reaction of 2-amino-6-methylpyrazine with an oxidizing agent to introduce the hydroxyl group at the second position. Another method includes the cyclization of appropriate precursors under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes the use of catalysts and specific reaction temperatures to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazines, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydroxy-6-methylpyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a synthetic intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug discovery and development.

    Industry: It is utilized in the synthesis of various industrial chemicals and materials .

Mechanism of Action

The mechanism by which 2-Hydroxy-6-methylpyrazine exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methyl groups play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the modulation of biological pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

  • 2-Hydroxy-3-methylpyrazine
  • 2-Hydroxy-5-methylpyrazine
  • 2-Hydroxy-6-ethylpyrazine

Comparison: 2-Hydroxy-6-methylpyrazine is unique due to the specific positioning of the hydroxyl and methyl groups, which influence its chemical reactivity and biological activities. Compared to similar compounds, it exhibits distinct properties that make it valuable in various applications, particularly in synthetic chemistry and biological research .

Properties

IUPAC Name

6-methyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-6-3-5(8)7-4/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUOIHWSSNTEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301408
Record name 2-Hydroxy-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20721-18-0
Record name 6-Methyl-2(1H)-pyrazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20721-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 143141
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020721180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20721-18-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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